N-(2-cyano-3-methylbutan-2-yl)-2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide
Description
This compound is a thieno[2,3-d]pyrimidine derivative characterized by a fused thiophene-pyrimidine core substituted with a furan-2-yl group at position 5, a phenyl group at position 3, and a sulfanylacetamide moiety at position 2. The acetamide side chain features a 2-cyano-3-methylbutan-2-yl group, which introduces steric bulk and polarity due to the nitrile functionality. Structural analogs often differ in the substituents on the pyrimidine core or acetamide side chain, leading to variations in physicochemical and pharmacological properties .
Properties
Molecular Formula |
C24H22N4O3S2 |
|---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C24H22N4O3S2/c1-15(2)24(3,14-25)27-19(29)13-33-23-26-21-20(17(12-32-21)18-10-7-11-31-18)22(30)28(23)16-8-5-4-6-9-16/h4-12,15H,13H2,1-3H3,(H,27,29) |
InChI Key |
RQWNNDPAGKAWCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CSC1=NC2=C(C(=CS2)C3=CC=CO3)C(=O)N1C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
N-(2-cyano-3-methylbutan-2-yl)-2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a cyano group, a furan moiety, and a thieno[2,3-d]pyrimidine core, which are essential for its biological activity. The molecular formula is C21H26N4OS, with a molecular weight of approximately 382.5 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of thieno[2,3-d]pyrimidine have been shown to inhibit cancer cell proliferation in various in vitro models. A study demonstrated that these compounds could induce apoptosis in pancreatic cancer cells through the activation of caspase pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar thienopyrimidine derivatives have shown promising results against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests that the compound may possess broad-spectrum antimicrobial activity, potentially useful in treating infections .
The proposed mechanism of action for the biological activity of this compound involves the inhibition of specific enzymes or pathways critical for cell survival and proliferation. For example, thienopyrimidine derivatives are known to interfere with nucleic acid synthesis and protein translation processes within bacterial cells . Additionally, the furan moiety may enhance lipophilicity, facilitating cellular uptake and bioavailability .
Case Studies
- Anticancer Study : A recent investigation into a similar thienopyrimidine derivative revealed that it significantly reduced tumor size in xenograft models of human breast cancer. The study highlighted the compound's ability to modulate key signaling pathways involved in tumor growth and metastasis .
- Antimicrobial Efficacy : In vitro testing against clinical isolates of resistant bacterial strains demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. This finding underscores its potential as an alternative therapeutic agent in combating antibiotic resistance .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C21H26N4OS |
| Molecular Weight | 382.5 g/mol |
| CAS Number | 1038025-04-5 |
| Anticancer Activity | Induces apoptosis |
| Antimicrobial Activity | Effective against E. coli and S. aureus |
Chemical Reactions Analysis
Functional Group Reactivity
The molecule contains sulfanylacetamide , cyano , furan , and thienopyrimidinone groups, each contributing distinct reactivity:
Sulfanylacetamide Group
-
Hydrolysis : Reacts with aqueous NaOH to form thiol and acetamide derivatives.
-
Oxidation : H₂O₂ converts the sulfanyl (–S–) group to sulfonyl (–SO₂–).
Thienopyrimidinone Core
-
Electrophilic Substitution : Halogenation (Cl₂, Br₂) occurs at position 6 of the thieno[2,3-d]pyrimidine ring under acidic conditions .
-
Reduction : LiAlH₄ reduces the 4-oxo group to a hydroxyl group .
Furan Moiety
-
Ring-Opening : Reacts with HCl to form diketone derivatives.
-
Diels-Alder Reactions : Participates as a diene in cycloadditions with electron-deficient dienophiles.
Nucleophilic Substitution at Sulfanyl Group
The sulfanyl group undergoes substitution with alkyl halides (e.g., methyl iodide) in the presence of base, forming thioether derivatives. A common byproduct is disulfide (R–S–S–R), formed via oxidative coupling.
Oxidation of Thienopyrimidinone
The 4-oxo group is susceptible to over-oxidation with strong oxidizing agents (e.g., KMnO₄), leading to ring degradation and formation of carboxylic acid derivatives .
Comparative Reactivity with Analogues
The compound’s reactivity was compared to structurally similar molecules:
Table 2: Reactivity Comparison
Stability and Degradation Pathways
-
Thermal Stability : Decomposes above 200°C, releasing CO₂ and HCN.
-
Photodegradation : UV light induces cleavage of the furan ring, forming reactive quinones.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s closest analogs include:
2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-naphthalen-1-ylacetamide (CAS: 379236-43-8) Key Differences: The acetamide side chain terminates in a naphthalen-1-yl group instead of the 2-cyano-3-methylbutan-2-yl moiety. Molecular weight increases (C₃₃H₂₄N₄O₃S₂ vs. C₂₇H₂₃N₃O₃S₂ for the target compound), which may affect pharmacokinetics .
N-(3,4-dimethylphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide (CAS: 379239-11-9) Key Differences: The acetamide side chain includes a 3,4-dimethylphenyl group. Predicted pKa (13.14 ± 0.70) suggests moderate basicity, comparable to the target compound’s nitrile group .
2-[(3-benzyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide (CAS: 361174-99-4) Key Differences: The thieno[2,3-d]pyrimidine core is fused to a tetrahydrobenzene ring, and the acetamide side chain includes an isopropyl group. The isopropyl group may enhance metabolic stability compared to the cyano group .
Physicochemical and Pharmacokinetic Properties
Key Research Findings
- Structural Sensitivity : NMR studies on analogs (e.g., compounds 1 and 7 in ) reveal that chemical shifts in regions A (positions 39–44) and B (positions 29–36) are highly sensitive to substituent changes, suggesting these areas dictate electronic and steric interactions in binding pockets .
- Lumping Strategy : Compounds with similar cores but variable side chains (e.g., ) may share degradation pathways, simplifying stability studies .
Q & A
Q. What are the key steps in synthesizing N-(2-cyano-3-methylbutan-2-yl)-2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide?
The synthesis involves three critical steps:
- Substitution reaction : Reacting nitrobenzene derivatives with heterocyclic alcohols (e.g., furan-2-ylmethanol) under alkaline conditions to form intermediates.
- Reduction : Using iron powder under acidic conditions to reduce nitro groups to amines, as demonstrated in analogous aniline syntheses .
- Condensation : Coupling the amine intermediate with cyanoacetic acid derivatives via a condensing agent (e.g., EDC or DCC) to form the acetamide backbone .
Key challenges include optimizing reaction time and temperature to avoid side reactions, particularly during the reduction step.
Q. How is the compound structurally characterized?
Q. What in vitro assays are used to evaluate biological activity?
- Antimicrobial activity : Tested via broth microdilution (MIC values against Gram-positive/negative bacteria and fungi) .
- Anticancer potential : Assessed using MTT assays on cancer cell lines (e.g., IC determination for HeLa or MCF-7 cells) .
- Anti-inflammatory screening : Measures inhibition of COX-2 or TNF-α production in macrophage models .
Advanced Research Questions
Q. How do structural modifications impact bioactivity in SAR studies?
- Furan ring substitution : Replacing the furan-2-yl group with thiophene (as in ) reduces antimicrobial efficacy but enhances anticancer activity due to increased lipophilicity .
- Pyrimidine ring modifications : Adding electron-withdrawing groups (e.g., -CF) at position 4 of the thieno[2,3-d]pyrimidine scaffold improves metabolic stability but may reduce solubility .
- Sulfanylacetamide chain : Shortening the chain length decreases binding affinity to kinase targets (e.g., EGFR) .
Q. What computational methods predict binding modes and pharmacokinetics?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., EGFR or COX-2). The furan ring often forms π-π stacking with phenylalanine residues, while the sulfanyl group interacts with cysteine thiols .
- ADMET prediction : SwissADME or ADMETlab estimates logP (~3.2), poor blood-brain barrier permeability, and moderate CYP450 inhibition risk .
Q. How to resolve contradictions in bioactivity data across studies?
- Purity analysis : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity, as impurities (e.g., unreacted cyanoacetamide) can skew IC values .
- Assay standardization : Control variables like serum concentration in cell culture (e.g., 10% FBS vs. serum-free conditions) to normalize proliferation rates .
Q. What experimental design strategies optimize synthetic yield?
- Design of Experiments (DoE) : A Box-Behnken design evaluates factors like temperature (60–100°C), catalyst loading (0.1–1 eq), and solvent polarity (DMF vs. THF) to maximize yield .
- Flow chemistry : Continuous-flow reactors improve heat/mass transfer during exothermic steps (e.g., condensation), reducing side products .
Q. How are synthetic impurities identified and quantified?
Q. What challenges arise in scaling up lab-scale synthesis?
- Solvent selection : Transitioning from DMF (high-boiling) to ethanol/water mixtures facilitates easier post-reaction purification .
- Catalyst recovery : Immobilized catalysts (e.g., silica-supported Pd) enable reuse over multiple batches, reducing costs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
